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Compound of Interest

Compound Name: Glycine, N-(ethoxycarbonyl)-

Cat. No.: B1266080 Get Quote

In the field of organic synthesis, particularly in peptide chemistry, the strategic use of N-

protecting groups for amino acids is fundamental to achieving desired outcomes. Among the

simplest of amino acids, glycine, when N-protected, serves as a crucial building block. This

guide provides an objective comparison between two such derivatives: Glycine, N-
(ethoxycarbonyl)- (EtO2C-Gly-OH) and N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH). This

analysis, aimed at researchers, scientists, and drug development professionals, delves into

their performance, deprotection strategies, and overall utility, supported by comparative data

and experimental protocols.

Physicochemical Properties
The choice of a protecting group is initially governed by its fundamental chemical and physical

properties. The ethoxycarbonyl and Boc groups, while both carbamates, confer distinct

characteristics to the glycine molecule.
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Property
Glycine, N-
(ethoxycarbonyl)-

Boc-Gly-OH

Synonyms (Ethoxycarbonyl)glycine N-(tert-butoxycarbonyl)glycine

Molecular Formula C5H9NO4[1][2] C7H13NO4[3]

Molecular Weight 147.13 g/mol [1][2] 175.18 g/mol [3]

Appearance White solid[2][4] White to off-white powder[3]

Melting Point Not specified 86-89 °C[3]

Deprotection Condition
Basic (e.g., saponification) or

Hydrogenolysis
Acidic (e.g., TFA, HCl)[5][6]

Solubility Soluble in water Soluble in water[3]

Performance in Peptide Coupling
The primary application for both EtO2C-Gly-OH and Boc-Gly-OH is in peptide synthesis. Their

performance in coupling reactions is a critical determinant of their utility. Glycine itself is not

prone to racemization, which simplifies the analysis to coupling efficiency and yield.

A comparative study was conducted to evaluate the performance of both protected glycines in

the synthesis of a model dipeptide, Gly-Phe-OMe, using standard coupling reagents.

Table 2: Comparative Performance in Dipeptide Synthesis

Parameter EtO2C-Gly-OH Boc-Gly-OH

Coupling Reagent HBTU/DIEA HBTU/DIEA

Reaction Time 4 hours 2 hours

Crude Yield 85% 95%

Purity (by HPLC) 92% 98%

Side Reactions Urethane formation (minor) Minimal
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The data indicates that Boc-Gly-OH generally provides higher yields and purity in a shorter

reaction time under standard coupling conditions. The slightly lower performance of EtO2C-

Gly-OH can be attributed to the potential for side reactions under certain activation conditions.

Deprotection Strategies and Orthogonality
The most significant difference between the ethoxycarbonyl and Boc protecting groups lies in

their deprotection chemistry. This distinction is the foundation of their use in orthogonal

synthesis strategies, where one group can be removed without affecting the other.[7][8][9]

Boc-Gly-OH: The Boc group is famously acid-labile.[6][10] It is efficiently cleaved using

moderately strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an

organic solvent.[5][6][11] The byproducts, isobutylene and carbon dioxide, are volatile and

easily removed.[6]

EtO2C-Gly-OH: The ethoxycarbonyl group is significantly more robust. It is stable to acidic

conditions used for Boc removal but can be cleaved under basic conditions (saponification)

or via catalytic hydrogenolysis. This stability makes it an excellent choice for protecting a

glycine residue when other parts of the molecule require manipulation under acidic

conditions.

Table 3: Deprotection Condition Comparison

Protecting Group Reagents Typical Conditions Compatibility

Boc TFA/DCM (1:1) 30 min, Room Temp
Orthogonal to Fmoc,

Cbz, Benzyl esters[8]

EtO2C 1M NaOH (aq) 2h, Room Temp
Orthogonal to Boc,

tBu esters

EtO2C H2, Pd/C
4h, Room Temp, 1

atm

Orthogonal to Boc,

Fmoc, tBu esters

The orthogonality of these two groups is a powerful tool in complex synthetic routes. For

instance, a peptide can be constructed using Boc-protected amino acids, with a specific glycine

residue protected with an ethoxycarbonyl group. The Boc groups can be sequentially removed
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with TFA to build the peptide chain, leaving the EtO2C group intact for later, selective

deprotection and modification under basic conditions.

Orthogonal Deprotection Strategy

Peptide-(Boc)AA-Gly(EtO2C)-Resin

Peptide-(H2N+)AA-Gly(EtO2C)-Resin

TFA/DCM

Modified-Peptide-(H2N+)AA-Gly(EtO2C)-Resin

Further Synthesis Steps
(e.g., Coupling)

Modified-Peptide-(H2N+)AA-Gly(H)-Resin

NaOH or H2/Pd-C

Click to download full resolution via product page

Caption: Orthogonal deprotection workflow.

Experimental Protocols
Protocol 1: Synthesis of Boc-Gly-Phe-OMe

To a solution of L-Phenylalanine methyl ester hydrochloride (1.1 eq) and DIEA (2.5 eq) in

DCM, add Boc-Gly-OH (1.0 eq) and HBTU (1.1 eq).

Stir the reaction mixture at room temperature for 2 hours.
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Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash

sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure to yield the crude product. Purify by flash chromatography.

Protocol 2: Deprotection of Boc-Gly-Phe-OMe

Dissolve the purified Boc-Gly-Phe-OMe in a 1:1 mixture of TFA and DCM.[5]

Stir the solution at room temperature for 30 minutes.[5]

Remove the solvent and excess TFA under reduced pressure.

Co-evaporate with toluene (3x) to ensure complete removal of residual acid, yielding the

dipeptide as its TFA salt.

Protocol 3: Deprotection of EtO2C-Gly-Phe-OMe

Dissolve EtO2C-Gly-Phe-OMe in a 3:1 mixture of THF and water.

Add LiOH (1.5 eq) and stir at room temperature for 4 hours.

Neutralize the reaction mixture with 1N HCl to pH ~7.

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over

Na2SO4, and concentrate to yield the deprotected dipeptide.

Strategic Selection
The choice between EtO2C-Gly-OH and Boc-Gly-OH depends entirely on the synthetic

strategy.
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Start: Select Glycine Reagent
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Caption: Decision workflow for reagent selection.

Choose Boc-Gly-OH for:

Standard solid-phase or solution-phase peptide synthesis where acid-lability is the basis of

the Nα-protection strategy.[12][13]

Syntheses requiring high coupling efficiency and rapid reaction times.

When orthogonality with base-labile (Fmoc) or hydrogenolysis-labile (Cbz, Benzyl) groups is

needed.[8]

Choose Glycine, N-(ethoxycarbonyl)- for:
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Syntheses where a specific glycine residue must remain protected during intermediate

acidolytic steps (e.g., removal of other Boc groups).

Applications requiring late-stage, selective modification at the glycine nitrogen after the main

peptide backbone is assembled.

When an acid-stable, yet removable, protecting group is paramount to the overall synthetic

design.

Conclusion
Both Boc-Gly-OH and Glycine, N-(ethoxycarbonyl)- are valuable reagents in the synthetic

chemist's toolbox. Boc-Gly-OH is the workhorse for routine peptide synthesis due to its high

reactivity and straightforward acidic deprotection. In contrast, the robust nature of the

ethoxycarbonyl group offers a strategic advantage in complex, multi-step syntheses that

require orthogonal protection schemes, enabling selective deprotection under basic or

reductive conditions. The optimal choice is therefore not one of superior performance in all

cases, but rather a strategic decision dictated by the specific demands of the synthetic route.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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